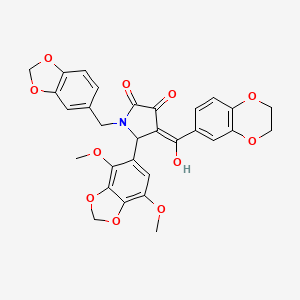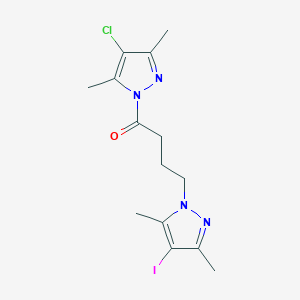
N-(1H-benzimidazol-2-ylmethyl)-2-methyl-4,5-dihydrofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-BENZIMIDAZOL-2-YLMETHYL)-2-METHYL-4,5-DIHYDRO-3-FURANCARBOXAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-BENZIMIDAZOL-2-YLMETHYL)-2-METHYL-4,5-DIHYDRO-3-FURANCARBOXAMIDE typically involves the condensation of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole core . This is followed by the introduction of the furan ring through a series of reactions involving appropriate reagents and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques such as chromatography and crystallization further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1H-BENZIMIDAZOL-2-YLMETHYL)-2-METHYL-4,5-DIHYDRO-3-FURANCARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with halogens or other electrophiles, resulting in substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and biological properties, making them useful for various applications.
Scientific Research Applications
N-(1H-BENZIMIDAZOL-2-YLMETHYL)-2-METHYL-4,5-DIHYDRO-3-FURANCARBOXAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1H-BENZIMIDAZOL-2-YLMETHYL)-2-METHYL-4,5-DIHYDRO-3-FURANCARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects . The compound may also interfere with DNA and RNA synthesis, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
Uniqueness
N-(1H-BENZIMIDAZOL-2-YLMETHYL)-2-METHYL-4,5-DIHYDRO-3-FURANCARBOXAMIDE is unique due to its combined benzimidazole and furan structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C14H15N3O2 |
|---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-5-methyl-2,3-dihydrofuran-4-carboxamide |
InChI |
InChI=1S/C14H15N3O2/c1-9-10(6-7-19-9)14(18)15-8-13-16-11-4-2-3-5-12(11)17-13/h2-5H,6-8H2,1H3,(H,15,18)(H,16,17) |
InChI Key |
CKAZIKBHOJVYFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCO1)C(=O)NCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11057158.png)
![methyl 3-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11057170.png)
![6-(1-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057174.png)

![Methyl 6-[(3,4-dimethoxyphenyl)carbonyl]-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11057183.png)
![Methyl 4-{2,5-dioxo-3-[4-(3-phenylpropyl)piperazin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B11057191.png)
![Ethyl 6-bromo-5-hydroxy-4-(morpholin-4-ylmethyl)-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B11057192.png)

![4-(6-[3-(Trifluoromethyl)phenyl]-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine](/img/structure/B11057201.png)
![(5S)-8-oxo-N-(quinolin-6-yl)-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B11057206.png)
![1-cyclohexyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11057208.png)

![4-bromo-N-[5-tert-butyl-2-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B11057221.png)
![1,2-Dicyanospiro[2.5]octane-1-carboxamide](/img/structure/B11057235.png)
